molecular formula C12H16ClNO4 B8030826 1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene

1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene

Cat. No.: B8030826
M. Wt: 273.71 g/mol
InChI Key: CGAYGOCCPZECKJ-UHFFFAOYSA-N
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Description

1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene is an organic compound with the molecular formula C12H16ClNO4 and a molecular weight of 273.71 g/mol . It is a derivative of benzene, characterized by the presence of butoxy, chloro, ethoxy, and nitro functional groups attached to the benzene ring.

Preparation Methods

The synthesis of 1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzene derivative followed by substitution reactions to introduce the butoxy, chloro, and ethoxy groups. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and electrophiles (e.g., halogens for substitution reactions). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butoxy, chloro, and ethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can affect cellular processes and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

1-Butoxy-3-chloro-2-ethoxy-5-nitrobenzene can be compared with other benzene derivatives that have similar functional groups. Some similar compounds include:

    1-Butoxy-4-chloro-2-ethoxy-5-nitrobenzene: Differing in the position of the chloro group.

    1-Butoxy-3-chloro-2-ethoxy-4-nitrobenzene: Differing in the position of the nitro group.

    1-Butoxy-3-chloro-2-methoxy-5-nitrobenzene: Differing in the presence of a methoxy group instead of an ethoxy group.

Properties

IUPAC Name

1-butoxy-3-chloro-2-ethoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4/c1-3-5-6-18-11-8-9(14(15)16)7-10(13)12(11)17-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAYGOCCPZECKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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